
Glycerol 1,2-cyclic phosphate(1-)
Descripción general
Descripción
Glycerol 1,2-cyclic phosphate(1-) is conjugate base of glycerol 1,2-cyclic phosphate; major species at pH 7.3. It is a conjugate base of a glycerol 1,2-cyclic phosphate.
Aplicaciones Científicas De Investigación
Observations in Diatoms
- Glycerol 1,2-cyclic phosphate was identified in four species of centric diatoms, constituting 15 to 30% of the total signals from organophosphates in 31P NMR spectra. This marked the first observation of this compound as a major metabolite in such species (Boyd et al., 1987).
Enzymatic Formation
- Research has shown that Glycerol 1:2-cyclic phosphate is released alongside glycerophosphate during the action of kidney glycerophosphinicocholine diesterase on glycerylphosphorylcholine and glycerylphosphorylethanolamine. This formation is influenced by pH and the presence of Mg2+ or Ca2+ (Clarke & Dawson, 1976).
Intracellular Signaling
- Cyclic glycerophosphates, including 1,2-cyclic glycerophosphates, have been found to induce rapid intracellular tyrosine phosphorylation in specific cells, suggesting a role in cellular signaling and potentially in processes associated with cell differentiation (Shinitzky et al., 2000).
In Rat Tissues
- Glycerol vic-cyclic phosphate was found in rat tissues, specifically in the liver, kidney, and brain, demonstrating its presence and potential biological role in mammalian systems (Clarke & Dawson, 1980).
Bioengineering Applications
- Studies in metabolic engineering have investigated the production of 1,2-propanediol from glycerol in yeast, highlighting a possible biotechnological application of glycerol derivatives (Islam et al., 2017).
Plant Immunity
- Glycerol-3-phosphate, a related compound, has been identified as a critical inducer of systemic immunity in plants, demonstrating the significance of glycerol phosphates in plant biology (Chanda et al., 2011).
Prebiotic Chemistry
- The prebiotic formation of glycerol phosphate esters, including cyclic glycerol-monophosphate, has been studied, suggesting their potential role in the origin and evolution of life on early Earth (Gull & Pasek, 2021).
Propiedades
IUPAC Name |
(2-oxido-2-oxo-1,3,2λ5-dioxaphospholan-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O5P/c4-1-3-2-7-9(5,6)8-3/h3-4H,1-2H2,(H,5,6)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLGNXWMKNZOAA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OP(=O)(O1)[O-])CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O5P- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycerol 1,2-cyclic phosphate(1-) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



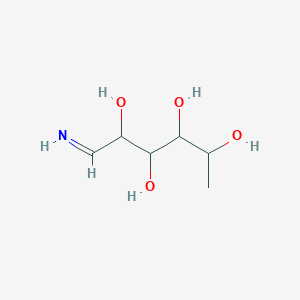
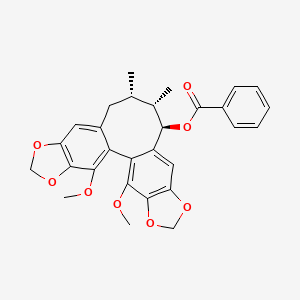
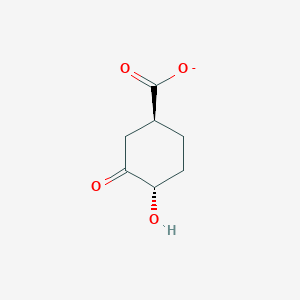

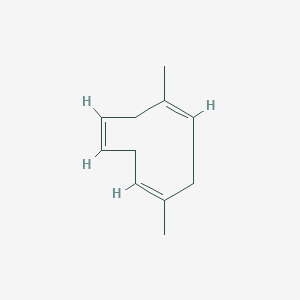
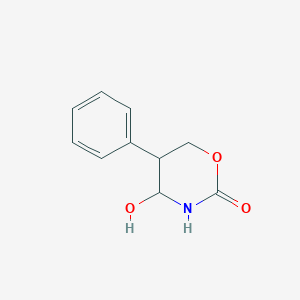
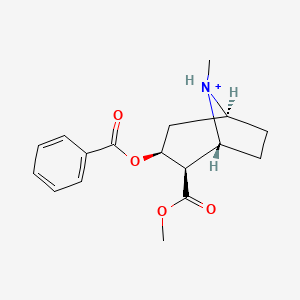
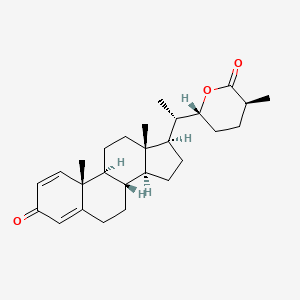
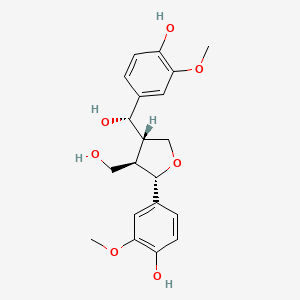
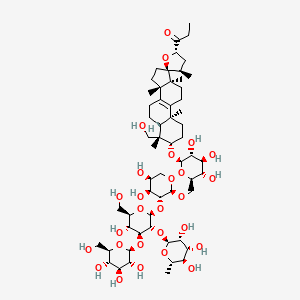
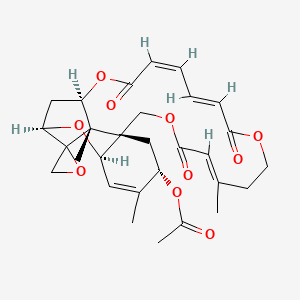


![[1,2,5]Oxadiazolo[3,4-b]pyrazine](/img/structure/B1259840.png)